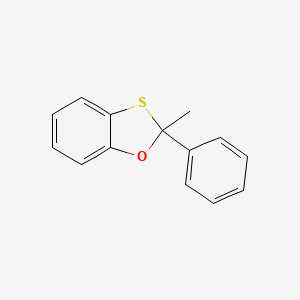

1,3-Benzoxathiole, 2-methyl-2-phenyl-

Description

Contextualization of 1,3-Benzoxathiole Scaffolds in Modern Organic Synthesis

The 1,3-benzoxathiole framework, a five-membered ring containing both an oxygen and a sulfur atom fused to a benzene (B151609) ring, represents a unique class of heterocyclic compounds. These structures are integral to various domains of organic synthesis, serving as versatile intermediates and key components in the construction of more complex molecular architectures. The inherent polarity and reactivity differences between the oxygen and sulfur heteroatoms impart distinct chemical characteristics to the ring system, making it a valuable tool for synthetic chemists.

Derivatives of the 1,3-benzoxathiole scaffold have been investigated for a range of applications, including their use as protecting groups, precursors to reactive intermediates, and as core structures in compounds with potential biological activity. The stability and reactivity of the 1,3-benzoxathiole ring can be finely tuned by the nature of the substituents at the 2-position, which directly influences the acetal-like character of this carbon center.

The Specific Significance of 2-Methyl-2-phenyl-1,3-benzoxathiole in Chemical Research

This specific substitution pattern makes 1,3-Benzoxathiole, 2-methyl-2-phenyl- a valuable substrate for studying stereoselective reactions and for investigating the influence of mixed substituents on the reactivity of the benzoxathiole core. Its synthesis and subsequent transformations provide insights into the fundamental principles of heterocyclic chemistry and the behavior of O,S-acetals.

Overview of Research Paradigms and Foundational Studies Pertaining to the Compound

While dedicated research focusing solely on 1,3-Benzoxathiole, 2-methyl-2-phenyl- is not extensive, foundational studies on the synthesis of 2-substituted 1,3-benzoxathioles have paved the way for its preparation and exploration. A key synthetic approach involves the reaction of a 2-substituted-1,3-benzoxathiolium salt with an appropriate nucleophile.

A notable and efficient synthesis of 2-methyl-2-phenyl-1,3-benzoxathiole has been reported, which proceeds via the addition of an organometallic reagent to a 1,3-benzoxathiol-1-ium salt. Specifically, the reaction of 2-Phenyl-1,3-benzoxathiol-3-ium tetrafluoroborate (B81430) with methylmagnesium iodide (MeMgI) in diethyl ether, followed by hydrolysis with a saturated aqueous solution of ammonium chloride, yields the desired product in quantitative amounts benthamdirect.com. This method highlights a powerful strategy for the controlled introduction of substituents at the 2-position of the benzoxathiole ring.

The reaction is believed to proceed through the nucleophilic attack of the methyl group from the Grignard reagent onto the electrophilic C2 carbon of the benzoxathiolium ion, leading to the formation of the stable 2-methyl-2-phenyl-1,3-benzoxathiole.

Interactive Data Table: Synthesis of 1,3-Benzoxathiole, 2-methyl-2-phenyl-

| Starting Material | Reagent | Solvent | Product | Yield |

| 2-Phenyl-1,3-benzoxathiol-3-ium tetrafluoroborate | Methylmagnesium iodide (MeMgI) | Diethyl ether | 1,3-Benzoxathiole, 2-methyl-2-phenyl- | Quantitative benthamdirect.com |

Further research into the reactivity of 1,3-Benzoxathiole, 2-methyl-2-phenyl- could explore its utility as a precursor for other complex molecules, its potential as a chiral auxiliary, or its role in the development of novel materials. The foundational synthetic work provides a solid platform for such future investigations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

54226-26-5 |

|---|---|

Molecular Formula |

C14H12OS |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

2-methyl-2-phenyl-1,3-benzoxathiole |

InChI |

InChI=1S/C14H12OS/c1-14(11-7-3-2-4-8-11)15-12-9-5-6-10-13(12)16-14/h2-10H,1H3 |

InChI Key |

VIRRMGFZDXHZQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2=CC=CC=C2S1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Phenyl 1,3 Benzoxathiole and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies for 2-methyl-2-phenyl-1,3-benzoxathiole often involve the straightforward formation of the heterocyclic ring from readily available precursors. These methods are typically characterized by their simplicity and efficiency.

Condensation Reactions Involving 2-Mercaptophenol (B73258) and Ketones/Aldehydes

The most common and direct route to 2,2-disubstituted-1,3-benzoxathioles is the condensation reaction between 2-mercaptophenol and a suitable ketone or aldehyde. In the case of 2-methyl-2-phenyl-1,3-benzoxathiole, acetophenone (B1666503) serves as the ketone component. This reaction is typically carried out in the presence of an acid catalyst and involves the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final product.

The general reaction scheme is as follows:

2-Mercaptophenol + Acetophenone → 2-Methyl-2-phenyl-1,3-benzoxathiole + H₂O

The efficiency of this reaction can be influenced by various factors, including the nature of the catalyst, the reaction temperature, and the method of water removal. A variety of ketones can be employed in this reaction to generate a library of 2,2-disubstituted 1,3-benzoxathioles, as illustrated in the table below.

| Ketone/Aldehyde | 2-Mercaptophenol Derivative | Resulting 1,3-Benzoxathiole Derivative |

| Acetophenone | 2-Mercaptophenol | 2-Methyl-2-phenyl-1,3-benzoxathiole |

| Acetone | 2-Mercaptophenol | 2,2-Dimethyl-1,3-benzoxathiole |

| Cyclohexanone | 2-Mercaptophenol | Spiro[1,3-benzoxathiole-2,1'-cyclohexane] |

| Benzaldehyde | 2-Mercaptophenol | 2-Phenyl-1,3-benzoxathiole |

Acid-Catalyzed Cyclization Approaches

Acid catalysis is a cornerstone of the condensation reaction for forming 1,3-benzoxathioles. Various Brønsted and Lewis acids can be employed to facilitate this transformation. The role of the acid catalyst is to protonate the carbonyl oxygen of the ketone (e.g., acetophenone), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiol group of 2-mercaptophenol. Following the initial addition, the acid facilitates the dehydration of the hemithioacetal intermediate, driving the reaction towards the formation of the stable benzoxathiole ring.

Commonly used acid catalysts include:

p-Toluenesulfonic acid (p-TsOH)

Sulfuric acid (H₂SO₄)

Boric acid

Lewis acids such as zinc chloride (ZnCl₂)

The choice of catalyst can impact the reaction rate and yield. For instance, solid acid catalysts can offer advantages in terms of ease of separation and recyclability. The mechanism for the acid-catalyzed formation of 2-methyl-2-phenyl-1,3-benzoxathiole is depicted below:

Protonation of the carbonyl group: The acid catalyst protonates the oxygen of acetophenone.

Nucleophilic attack: The sulfur atom of 2-mercaptophenol attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the sulfur to the oxygen.

Intramolecular cyclization: The hydroxyl group of the 2-mercaptophenol moiety attacks the carbocation, forming the five-membered ring.

Dehydration: The final step involves the elimination of a water molecule to afford the 2-methyl-2-phenyl-1,3-benzoxathiole.

Advanced Catalytic Approaches to 1,3-Benzoxathiole Skeletons

To overcome some of the limitations of direct condensation, such as harsh reaction conditions and limited substrate scope, more advanced catalytic methodologies have been developed for the synthesis of 1,3-benzoxathiole skeletons.

Phosphine-Initiated General Base Catalysis for Benzannulated Heterocycles

Phosphine-initiated general base catalysis has emerged as a powerful tool for the synthesis of various benzannulated heterocycles, including 1,3-benzoxathioles. This methodology offers a mild and efficient alternative to traditional acid-catalyzed methods. The reaction is facilitated by a catalytic amount of a phosphine (B1218219), such as trimethylphosphine, which acts as a general base catalyst.

The proposed mechanism involves the phosphine activating a pronucleophile, which then participates in subsequent reactions. This approach is particularly effective in double-Michael reactions of allenes with dinucleophiles to construct C2-functionalized benzannulated five-membered heterocycles.

| Catalyst | Dinucleophile | Allene | Product Type |

| Trimethylphosphine | 2-Mercaptophenol | Allenoate | C2-functionalized 1,3-benzoxathiole |

| Trimethylphosphine | 1,2-Benzenedithiol | Allenoate | C2-functionalized 1,3-benzodithiole |

| Trimethylphosphine | Catechol | Allenoate | C2-functionalized 1,3-benzodioxole |

Double-Michael Reactions of Allenes for 1,3-Benzoxathiole Formation

The double-Michael reaction of allenes with dinucleophiles, catalyzed by phosphines, provides a facile route to C2-functionalized 1,3-benzoxathioles. In this atom-economical reaction, 2-mercaptophenol acts as the dinucleophile, and an allenoate serves as the Michael acceptor. The reaction proceeds through a tandem addition process, initiated by the phosphine catalyst, to afford the heterocyclic product in good to excellent yields. A key advantage of this method is its operational simplicity and the mild reaction conditions required.

A plausible mechanism for this transformation begins with the phosphine catalyst activating the allenoate. The deprotonated 2-mercaptophenol then undergoes a Michael addition, followed by an intramolecular cyclization to form the 1,3-benzoxathiole ring. This strategy allows for the introduction of a functional group at the C2 position, derived from the allenoate starting material.

Copper-Mediated Routes for Substituted 1,3-Benzoxathioles

Copper-catalyzed reactions have been widely employed in the synthesis of various sulfur-containing heterocycles. While direct copper-catalyzed routes to 2-methyl-2-phenyl-1,3-benzoxathiole are not extensively reported, analogous copper-mediated syntheses of related benzothiazoles and benzoxazoles suggest the potential for such methodologies. These reactions often involve the coupling of a substituted benzene (B151609) derivative with a sulfur source or a suitable coupling partner.

For instance, copper-catalyzed cascade reactions have been developed for the synthesis of 2-substituted benzothiazoles. A hypothetical copper-mediated route to a 1,3-benzoxathiole derivative could involve the coupling of a 2-halophenol with a thioketone or a related sulfur-containing species. The versatility of copper catalysis in forming C-S and C-O bonds makes it a promising area for the future development of novel synthetic routes to substituted 1,3-benzoxathioles.

| Copper Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Copper(I) iodide | 2-Iodoaniline | Aromatic aldehyde & Thiourea (B124793) | 2-Substituted benzothiazole |

| Copper catalyst | 2-Aminophenol | Alkynone | Benzoxazole |

| Hypothetical Copper Catalyst | 2-Halophenol | Thioketone | 2,2-Disubstituted-1,3-benzoxathiole |

Derivatization Strategies from Precursor Compounds

Strategies for derivatization focus on two primary approaches: the synthesis of analogues with oxidized sulfur centers and the introduction of diverse functionalities through aromatic or heterocyclic substitution. These methods allow for the systematic alteration of the molecule's steric and electronic profile.

The sulfur atom in the 1,3-benzoxathiole ring is susceptible to oxidation, leading to the formation of sulfoxides, which are prominent oxo-derivatives. This transformation is a common strategy to alter the polarity and hydrogen-bonding capabilities of sulfur-containing heterocycles.

The direct oxidation of the thioether sulfur in 2,2-disubstituted 1,3-benzoxathioles is a primary method for generating the corresponding sulfoxides. This can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone. Common reagents for this selective oxidation include hydrogen peroxide, often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant.

For instance, the selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) can be accomplished with reagents such as periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃) in acetonitrile, a process that is often rapid and high-yielding. Other methodologies employ urea-hydrogen peroxide with a diphenyl diselenide catalyst for a highly selective transformation. The choice of oxidant and reaction conditions is critical to ensure the selective formation of the sulfoxide without further oxidation.

While not direct derivatives of 2-methyl-2-phenyl-1,3-benzoxathiole, other oxo-analogues, such as 1,3-benzoxathiol-2-ones, are significant related compounds. These are typically synthesized from different precursors. A well-established route involves the reaction of substituted p-quinones with thiourea in an acidic medium. researchgate.netyoutube.com This one-step synthesis provides excellent yields of 5-hydroxy-1,3-benzoxathiol-2-ones. researchgate.net The reaction proceeds through the formation of an S-(2,5-dihydroxyaryl)thiouronium salt intermediate, which then cyclizes. researchgate.net The substitution pattern on the starting quinone dictates the regiochemistry of the final product. researchgate.net

Table 1: Synthetic Approaches to Oxo-Derivatives of 1,3-Benzoxathioles

| Derivative Type | Synthetic Method | Reagents | Precursor |

| Sulfoxide | Selective Oxidation | H₂O₂, m-CPBA, NaIO₄ | 2,2-Disubstituted 1,3-Benzoxathiole |

| 5-Hydroxy-1,3-benzoxathiol-2-one | Condensation and Cyclization | Thiourea, HCl | p-Quinone |

The introduction of new functional groups onto the aromatic rings of 2-methyl-2-phenyl-1,3-benzoxathiole is a powerful method for creating a diverse library of derivatives. This is typically achieved through electrophilic aromatic substitution (EAS) on either the benzoxathiole ring system or the 2-phenyl substituent. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution:

The benzoxathiole moiety contains an oxygen and a sulfur atom attached to the benzene ring. The oxygen atom is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring through resonance. The sulfur atom is less activating than oxygen but also directs incoming electrophiles to the ortho and para positions. The combined effect of the ether oxygen and thioether sulfur makes the benzoxathiole ring highly activated towards EAS. Substitution is expected to occur predominantly at the positions ortho and para to the oxygen atom (positions 4 and 6), with steric hindrance from the 2-substituents potentially influencing the ratio of isomers.

Common EAS reactions that can be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with AlCl₃ to introduce bromine or chlorine atoms.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (R-C=O). This is often preferred over alkylation due to the prevention of polyalkylation and carbocation rearrangements.

The 2-phenyl group can also undergo EAS. As an alkyl-substituted benzene ring (viewing the benzoxathiole as a complex substituent), it is activated and directs incoming electrophiles to its ortho and para positions. The specific outcome of a reaction involving both rings would depend on the relative activation of the two aromatic systems and the reaction conditions.

Heterocyclic Substitution via Cross-Coupling Reactions:

A more advanced strategy for introducing diverse functionalities involves the initial halogenation of the aromatic rings followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org

The synthetic sequence would involve:

Halogenation: Regioselective bromination or iodination of the 2-methyl-2-phenyl-1,3-benzoxathiole scaffold at a specific position on either aromatic ring.

Suzuki Coupling: The resulting aryl halide can then be coupled with a wide variety of aromatic or heterocyclic boronic acids or boronic esters in the presence of a palladium catalyst and a base. wikipedia.org This method allows for the direct attachment of various heterocyclic rings (e.g., pyridine, pyrazole, thiophene) to the core structure, providing access to a vast chemical space. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

This approach offers significant advantages in terms of modularity and the ability to introduce complex functionalities that are not accessible through classical EAS reactions.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on the Benzoxathiole Ring

| Position | Activating/Deactivating Influence | Expected Major Products |

| 4 | ortho to Oxygen, meta to Sulfur | Favored |

| 5 | meta to Oxygen, ortho to Sulfur | Less Favored |

| 6 | para to Oxygen, meta to Sulfur | Favored |

| 7 | meta to Oxygen, para to Sulfur | Less Favored |

Chemical Reactivity and Mechanistic Transformations of 2 Methyl 2 Phenyl 1,3 Benzoxathiole

Investigation of Ring System Stability and Cleavage Reactions

The stability of the 1,3-benzoxathiole ring is a critical factor in its chemical behavior. While generally stable under standard conditions, the ring can be cleaved through thermal or hydrolytic pathways, primarily targeting the labile oxathioacetal carbon (C2).

Specific experimental studies on the thermal decomposition of 2-methyl-2-phenyl-1,3-benzoxathiole are not extensively documented in the literature. However, the thermal behavior of five-membered heterocyclic systems often involves ring-opening reactions as a primary decomposition pathway. researchgate.net For 2-methyl-2-phenyl-1,3-benzoxathiole, thermal stress would likely lead to the cleavage of the C-O and C-S bonds at the weakest points of the heterocyclic ring. The specific products would depend on the pyrolysis conditions, but fragmentation leading to more stable aromatic compounds is a probable outcome. Theoretical studies on related heterocyclic compounds, such as furanones, indicate that decomposition can proceed through complex mechanisms involving ring-opening to form intermediate species that subsequently break down into smaller, stable molecules. researchgate.net

The 2,2-disubstituted 1,3-benzoxathiole system contains an oxathioacetal (or thioacetal) moiety, which is susceptible to hydrolysis, particularly under acidic conditions. This reaction represents a key ring-opening mechanism for this class of compounds. The hydrolysis of the related 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, for instance, proceeds via ring-opening when exposed to humidity. researchgate.net

The mechanism for the acid-catalyzed hydrolysis of 2-methyl-2-phenyl-1,3-benzoxathiole is proposed to proceed as follows:

Protonation: The reaction is initiated by the protonation of the ring oxygen atom, which is the more basic of the two heteroatoms, enhancing the electrophilicity of the C2 carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic C2 carbon. This step results in the cleavage of the C-O bond and the opening of the heterocyclic ring.

Formation of Hemithioacetal Intermediate: The ring-opening yields a transient hemithioacetal intermediate, specifically S-(2-hydroxyphenyl) 2-phenylpropane-2-thiolate.

Deprotonation and Tautomerization: Subsequent proton transfers and hydrolysis of the thioester-like intermediate lead to the final products.

Final Products: The ultimate products of the complete hydrolysis are 2-mercaptophenol (B73258) and acetophenone (B1666503).

This ring-opening cleavage demonstrates the inherent reactivity of the C2 position and is a fundamental transformation for this heterocyclic system.

Oxidation Reactions of the Sulfur Heteroatom

The divalent sulfur atom in the 1,3-benzoxathiole ring is a primary site for oxidation, readily undergoing transformation to higher oxidation states, namely sulfoxide (B87167) and sulfone. This reactivity is a cornerstone of sulfide (B99878) chemistry.

The oxidation of sulfides to sulfoxides is a well-established and highly efficient transformation in organic synthesis. researchgate.net The sulfur atom in 2-methyl-2-phenyl-1,3-benzoxathiole can be selectively oxidized to the corresponding sulfoxide, 2-methyl-2-phenyl-1,3-benzoxathiole-1-oxide, using a variety of oxidizing agents. The reaction must be carefully controlled to prevent over-oxidation to the sulfone.

Common reagents used for this selective oxidation are summarized in the table below. The choice of reagent often depends on the desired reaction conditions, substrate tolerance, and selectivity.

| Oxidizing Agent | Typical Conditions | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or other solvents, often with a catalyst. | Good, but can lead to over-oxidation. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) at low temperatures (e.g., 0 °C). | High for sulfoxide at stoichiometric amounts. |

| Sodium Periodate (NaIO₄) | Methanol/water mixture. | Excellent for sulfoxide formation. |

| Ceric Ammonium Nitrate (CAN) / NaBrO₃ | Acetonitrile, heterogeneous conditions. organic-chemistry.org | Good, with simplified work-up. organic-chemistry.org |

| Periodic Acid (H₅IO₆) / FeCl₃ | Acetonitrile, very fast reaction times. organic-chemistry.org | Excellent yields and selectivity. organic-chemistry.org |

This table presents common oxidizing agents for the conversion of sulfides to sulfoxides, which are applicable to 2-methyl-2-phenyl-1,3-benzoxathiole.

Modern synthetic methods often employ catalytic systems to achieve higher efficiency, selectivity, and sustainability in sulfide oxidation. These processes can offer superior control over the reaction, minimizing the formation of the sulfone byproduct.

Several catalytic approaches are applicable to the oxidation of the 2-methyl-2-phenyl-1,3-benzoxathiole sulfur atom:

Metal-Based Catalysis: Transition metal complexes, such as those involving titanium, manganese, or iron, can catalyze the oxidation of sulfides using environmentally benign oxidants like hydrogen peroxide. researchgate.netorganic-chemistry.org For example, C(3)-symmetric Ti(IV) amino triphenolate complexes have been shown to be effective catalysts for this transformation. researchgate.net

Organocatalysis: Metal-free systems, such as those using quinoid catalysts, can promote chemoselective thioether to sulfoxide oxidation using molecular oxygen as the terminal oxidant. organic-chemistry.org

Electroenzymatic Systems: Biocatalytic and electrochemical methods represent a frontier in selective oxidation. An electroenzymatic cascade system using chloroperoxidase has been developed for the highly selective oxidation of thioanisole (B89551) to its sulfoxide, a process that could be adapted for heterocyclic sulfides. rsc.org Such systems generate hydrogen peroxide in situ at low concentrations, which is then used by the enzyme to perform the selective oxidation, offering high efficiency and control. rsc.org

Nucleophilic and Electrophilic Substitution Reactions on the Benzoxathiole Ring

The reactivity of the 2-methyl-2-phenyl-1,3-benzoxathiole ring towards substitution reactions is twofold. Nucleophilic attack is generally directed at the C2 position leading to ring cleavage, while electrophilic attack occurs on the electron-rich aromatic portion of the molecule.

Direct nucleophilic substitution at the C2 carbon of the intact benzoxathiole ring via Sₙ1 or Sₙ2 mechanisms is not a typical reaction pathway. ksu.edu.sa The C-O and C-S bonds at this position lack a suitable leaving group. Instead, as discussed under hydrolytic stability (Section 3.1.2), nucleophilic attack at C2, typically by water or alcohols under acidic catalysis, results in the cleavage of the heterocyclic ring.

Nucleophilic aromatic substitution on the benzene (B151609) ring is also not favored, as the ring is not substituted with the strong electron-withdrawing groups necessary to activate it towards such reactions.

The most characteristic reaction of the benzene ring portion of 2-methyl-2-phenyl-1,3-benzoxathiole is electrophilic aromatic substitution (SₑAr). wikipedia.orguci.edu The heterocyclic moiety acts as a substituent on the benzene ring, influencing both the rate of reaction and the regiochemical outcome (i.e., the position of substitution).

The directing effect of the benzoxathiole substituent is determined by the interplay of inductive and resonance effects. libretexts.org The ring oxygen atom, being directly attached to the aromatic system, can donate a lone pair of electrons into the ring through resonance (+M effect). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, thereby activating these positions towards electrophilic attack. While both oxygen and sulfur are electronegative and exert an electron-withdrawing inductive effect (-I), the resonance donation from the oxygen is typically dominant in directing the substitution. libretexts.org

Consequently, the 1,3-benzoxathiole-2-yl group is considered an activating, ortho, para-directing substituent . Due to the steric hindrance from the bulky 2-methyl-2-phenyl group, electrophilic attack is expected to occur predominantly at the para position (C6) relative to the oxygen atom.

The table below outlines common electrophilic aromatic substitution reactions and the expected major product for 2-methyl-2-phenyl-1,3-benzoxathiole.

| Reaction | Reagents | Electrophile | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 6-Nitro-2-methyl-2-phenyl-1,3-benzoxathiole |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 6-Bromo-2-methyl-2-phenyl-1,3-benzoxathiole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Methyl-2-phenyl-1,3-benzoxathiole-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ (Carbocation) | 6-Alkyl-2-methyl-2-phenyl-1,3-benzoxathiole |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 6-Acyl-2-methyl-2-phenyl-1,3-benzoxathiole |

This table summarizes expected outcomes for standard electrophilic aromatic substitution reactions based on the directing effects of the benzoxathiole substituent. masterorganicchemistry.com

Anionic Reactivity and Organometallic Intermediates

The generation and subsequent reactions of anionic intermediates derived from 1,3-benzoxathiole systems are crucial for forming new carbon-carbon bonds. The reactivity of 2-methyl-2-phenyl-1,3-benzoxathiole in this context involves the formation of organometallic species and their subsequent quenching with electrophiles.

The formation of 2-methyl-2-phenyl-1,3-benzoxathiole can be achieved through the reaction of an organometallic reagent with a suitable precursor. Specifically, the treatment of 2-phenyl-1,3-benzoxathiol-3-ium tetrafluoroborate (B81430) with methylmagnesium iodide (MeMgI), a Grignard reagent, in diethyl ether results in the formation of 2-methyl-2-phenyl-1,3-benzoxathiole. This reaction proceeds readily at room temperature, leading to the product in quantitative yield. The process involves the nucleophilic addition of the methyl group from the Grignard reagent to the electrophilic C2 carbon of the benzoxathiolium cation.

Once formed, 2-methyl-2-phenyl-1,3-benzoxathiole can undergo further transformations. For instance, its reaction with mercury(II) chloride (HgCl₂) in aqueous dimethyl sulfoxide (DMSO) leads to the formation of a ketone. This subsequent reaction highlights the utility of the 1,3-benzoxathiole moiety as a masked carbonyl group.

Table 1: Synthesis and Subsequent Reaction of 2-Methyl-2-phenyl-1,3-benzoxathiole

| Precursor | Reagent | Product | Yield |

|---|---|---|---|

| 2-Phenyl-1,3-benzoxathiol-3-ium tetrafluoroborate | MeMgI | 2-Methyl-2-phenyl-1,3-benzoxathiole | Quantitative |

Radical Pathways and Single-Electron Transfer Processes

Information regarding the involvement of 2-methyl-2-phenyl-1,3-benzoxathiole in radical pathways or single-electron transfer (SET) processes is not available in the currently accessible scientific literature. While related heterocyclic systems like benzothiazolines are known to participate in radical reactions, similar studies on 2-methyl-2-phenyl-1,3-benzoxathiole have not been reported.

Structural Elucidation and Spectroscopic Characterization of 2 Methyl 2 Phenyl 1,3 Benzoxathiole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Proton Environment Analysis

No specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 2-methyl-2-phenyl-1,3-benzoxathiole, were found in the searched scientific databases.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Detailed ¹³C NMR spectral data, which is crucial for identifying the carbon framework of the molecule, remains unavailable in the public domain for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

A search for the IR spectrum of 2-methyl-2-phenyl-1,3-benzoxathiole did not yield any results. Characteristic absorption bands that would confirm the presence of its specific functional groups (such as C-O-C ether linkages, C-S-C thioether linkages, and aromatic rings) could not be documented.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron Impact Mass Spectrometry (EI-MS)

Information regarding the mass-to-charge ratio (m/z) of the molecular ion and the characteristic fragmentation pattern of 2-methyl-2-phenyl-1,3-benzoxathiole under EI-MS conditions could not be located.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, no data is available for the ESI-MS analysis of this compound, which would provide insights into its molecular weight and stability under softer ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No published High-Resolution Mass Spectrometry (HRMS) data for 2-methyl-2-phenyl-1,3-benzoxathiole could be located. This technique is crucial for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio, which allows for the determination of its molecular formula. Without experimental data, a table of HRMS findings cannot be generated.

X-ray Crystallography for Solid-State Molecular Architecture

A crystallographic information file (CIF) or published study detailing the X-ray crystal structure of 2-methyl-2-phenyl-1,3-benzoxathiole is not available. This experimental technique is essential for understanding the precise three-dimensional arrangement of atoms in the solid state.

Determination of Absolute Configuration and Conformation

Without X-ray crystallography data, the absolute configuration and the preferred solid-state conformation of 2-methyl-2-phenyl-1,3-benzoxathiole remain undetermined. This analysis would typically provide detailed information on bond lengths, bond angles, and the spatial orientation of the methyl and phenyl substituents relative to the benzoxathiole ring system.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Computational and Theoretical Investigations of 2-Methyl-2-phenyl-1,3-benzoxathiole: A Review of Current Research

Despite a thorough review of scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound 1,3-Benzoxathiole, 2-methyl-2-phenyl- are not available in published research. Therefore, a comprehensive article structured around the requested outline cannot be generated at this time.

The field of computational chemistry, which employs theoretical principles to calculate and predict the properties of molecules, relies on existing research for data and analysis. While methodologies such as Density Functional Theory (DFT) and molecular dynamics simulations are widely used to explore molecular geometry, spectroscopic data, reaction mechanisms, and electronic properties of various compounds, these techniques have not been specifically applied to 2-methyl-2-phenyl-1,3-benzoxathiole in the accessible scientific literature.

Searches for quantum chemical calculations, including molecular geometry optimization, electronic structure analysis, and the prediction of NMR, IR, and UV-Vis spectra for this particular compound, did not yield any specific studies. Similarly, there is no available research on the elucidation of its reaction mechanisms or the characterization of transition states using computational methods.

Furthermore, investigations into the conformational landscapes and solvation effects of 2-methyl-2-phenyl-1,3-benzoxathiole through molecular dynamics simulations have not been reported. Theoretical studies concerning its linear and nonlinear optical (NLO) properties are also absent from the current body of scientific work.

While the requested outline provides a robust framework for a detailed computational analysis of a chemical compound, the foundational research required to populate these sections for 2-methyl-2-phenyl-1,3-benzoxathiole is not yet available. Future computational studies may address this knowledge gap, at which point a detailed article as per the user's request could be composed.

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 Phenyl 1,3 Benzoxathiole

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a specialized area of computational chemistry focused on developing mathematical models that correlate the structural features of a molecule with its physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds without the need for extensive experimental synthesis and measurement.

As of the current literature, specific QSPR studies dedicated exclusively to 2-methyl-2-phenyl-1,3-benzoxathiole are not available. Research in the broader field has often focused on derivatives of 1,3-benzoxathiol-2-one (B14798029), which have shown a range of biological activities. However, the foundational principles of QSPR can be applied to outline a theoretical framework for future investigations into 2-methyl-2-phenyl-1,3-benzoxathiole.

A typical QSPR study involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used as independent variables in statistical models to predict a specific property of interest. For 2-methyl-2-phenyl-1,3-benzoxathiole, a QSPR investigation would begin with the calculation of descriptors that characterize its unique structural attributes.

These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors: These numerical indices describe the atomic arrangement and bonding patterns within the molecule, such as branching, shape, and size. Examples include the Wiener index and Randić index.

Geometrical Descriptors: Derived from the three-dimensional coordinates of the atoms, these descriptors provide information about the molecule's size and shape. Examples include the molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key descriptors in this category include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential charges on individual atoms.

Once calculated, these descriptors would form the basis for building a predictive model. Multiple linear regression (MLR) is a common statistical method used to develop a linear equation that relates a set of descriptors to a particular property. The goal is to create a statistically robust model with high predictive power.

The table below presents a hypothetical set of molecular descriptors that would be calculated for 2-methyl-2-phenyl-1,3-benzoxathiole in a QSPR study. The values for some basic descriptors can be determined from its known structure, while others would require computational software.

Table 1: Calculated Molecular Descriptors for 2-Methyl-2-phenyl-1,3-benzoxathiole (Note: This table is illustrative of the types of descriptors used in QSPR studies. While some values are based on the known molecular formula, others are placeholders for values that would be determined through computational chemistry software.)

| Descriptor Category | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 228.31 g/mol |

| Number of Atoms | 29 | |

| Number of Carbon Atoms | 15 | |

| Number of Hydrogen Atoms | 12 | |

| Number of Oxygen Atoms | 1 | |

| Number of Sulfur Atoms | 1 | |

| Topological | Wiener Index | Value not available |

| Randić Index | Value not available | |

| Geometrical | Molecular Surface Area | Value not available |

| Molecular Volume | Value not available | |

| Quantum-Chemical | HOMO Energy | Value not available |

| LUMO Energy | Value not available | |

| HOMO-LUMO Gap | Value not available | |

| Dipole Moment | Value not available |

Future QSPR research on 2-methyl-2-phenyl-1,3-benzoxathiole and its analogs could lead to the development of models that predict properties such as solubility, lipophilicity (LogP), and chromatographic retention times. Such models would be highly beneficial in guiding the synthesis of new derivatives with desired physicochemical characteristics for various applications.

Advanced Academic Research Applications and Potential in Chemical Science

Exploration as a Scaffold in Medicinal Chemistry Research

The benzoxathiole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be systematically modified to bind to a variety of biological targets. nih.gov This has led to its extensive use in the rational design of new therapeutic agents.

Design and Synthesis of Novel Heterocyclic Entities

The 1,3-benzoxathiole framework is a versatile starting point for the synthesis of more complex, novel heterocyclic molecules. astate.edunih.govuobaghdad.edu.iqmdpi.com Medicinal chemists utilize its core structure to build libraries of compounds with diverse functionalities. For instance, derivatives of the related 1,3-benzoxathiol-2-one (B14798029) are synthesized through multi-step reactions, often starting with a commercially available hydroxy-benzoxathiolone. mdpi.com A typical synthetic pathway involves steps such as nitration, reduction of the nitro group to an amine, and subsequent coupling with various aldehydes to produce a range of Schiff bases. mdpi.comscielo.br This strategic synthesis allows for the creation of a large number of derivatives from a single core structure, which can then be screened for various biological activities. astate.edu

The synthesis process is often designed to be efficient, sometimes employing domino methodologies to create complex structures like benzothiophenes and imidazoles in fewer steps. astate.edu The ultimate goal is to generate new chemical entities with potential therapeutic properties by strategically combining the benzoxathiole scaffold with other pharmacologically relevant groups. mdpi.com

Structure-Activity Relationship (SAR) Studies for Target-Oriented Molecular Design

Structure-Activity Relationship (SAR) is a cornerstone of modern drug discovery, and scaffolds like 1,3-benzoxathiole are ideal for such investigations. nih.gov SAR studies involve synthesizing a series of analogs where specific parts of the molecule are systematically altered to observe the corresponding changes in biological activity. This provides critical insights into how the molecule interacts with its biological target.

For example, in studies on structurally similar benzothiazole-phenyl analogs, researchers have explored how different substituent groups on the phenyl ring affect the compound's ability to inhibit specific enzymes. nih.gov A starting compound might be identified as a potent inhibitor, and subsequent SAR studies are conducted to optimize its properties. nih.gov Modifications can include adding electron-withdrawing or electron-donating groups at various positions on the aromatic rings to fine-tune the molecule's electronic properties and steric profile for optimal target engagement. nih.govnih.gov

Table 1: Example of SAR Data for Benzothiazole-Phenyl Analogs Targeting Human sEH and FAAH Enzymes This table is illustrative of SAR studies on a closely related scaffold.

| Compound | Substituent at R-position | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) |

|---|---|---|---|

| Lead Compound | 2-Chloro | 9.6 | 7 |

| Analog 1 | 2-Fluoro | 15.2 | 8.5 |

| Analog 2 | 2-Bromo | 11.3 | 6.8 |

| Analog 3 | 2-Methyl | 25.7 | 12.3 |

| Analog 4 | 2-Methoxy | 45.1 | 22.4 |

Data derived from research on benzothiazole-phenyl analogs, demonstrating the impact of substituent changes on enzyme inhibition. nih.gov

These studies are crucial for designing molecules with high potency and selectivity for their intended target, a key objective in the development of new therapeutic agents. rsc.orgresearchgate.net

Mechanistic Investigations of Biological Activity (e.g., Enzyme Inhibition)

Understanding the mechanism of action is critical for advancing a compound in the drug discovery pipeline. Derivatives based on the benzoxathiole and related scaffolds have been investigated for their ability to inhibit specific enzymes involved in disease pathways. mdpi.com Enzyme inhibition is a common mechanism through which small molecules exert their biological effects. researchgate.net

For instance, dual inhibitors targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been developed using a benzothiazole-phenyl scaffold. nih.gov Inhibition of sEH increases the concentration of anti-inflammatory fatty acids, while FAAH inhibition boosts the levels of endogenous cannabinoids, both of which can have therapeutic effects. nih.gov Mechanistic studies explore how these compounds bind to the active site of the enzymes, often employing molecular docking simulations to visualize the interactions and confirm the structural stability of the compound within the target's binding pocket. researchgate.net Such investigations have also been applied to other enzyme targets, including monoamine oxidase (MAO) and various kinases, demonstrating the broad potential of these heterocyclic systems. scielo.brmdpi.com

Applications in Materials Science and Functional Polymers

Beyond medicine, the structural rigidity and electronic characteristics of aromatic heterocyclic compounds like 1,3-benzoxathiole, 2-methyl-2-phenyl- make them attractive candidates for the development of novel organic materials and polymers. jhu.edu

Development of Advanced Organic Materials

Aromatic heterocyclic compounds are increasingly used in the development of advanced organic materials for electronic and optical applications. jhu.edu Molecules containing rings such as 1,3,4-oxadiazole, which share structural similarities with benzoxathioles, are utilized in electro-optical devices due to their excellent thermal and chemical stability, high quantum yield luminescence, and electron-transporting capabilities. researchgate.net

The planar structure, potential for π–π stacking, and tunable electronic properties of the benzoxathiole core suggest its potential for similar applications. researchgate.net Research in this area focuses on synthesizing derivatives that can self-assemble into ordered structures, which is crucial for creating materials with desired electronic properties for use in organic semiconductors or covalent organic frameworks (COFs). jhu.edu The development of such materials is driven by their cost-effectiveness, diversity, and the ability to fine-tune their properties through chemical synthesis. jhu.edu

Integration into Polymer Systems

Incorporating heterocyclic units into polymer chains is a well-established strategy for creating functional polymers with tailored properties. mdpi.com One common method is the ring-opening polymerization of heterocyclic monomers. For example, poly(2-oxazoline)s are synthesized via the cationic ring-opening polymerization of 2-oxazoline monomers. mdpi.comresearchgate.net This process allows for the creation of well-defined block copolymers and other advanced polymer architectures.

While direct polymerization of the 1,3-benzoxathiole ring is less common, the scaffold can be incorporated into polymer systems either as a pendant group attached to a polymer backbone or as a segment within the main chain. Such integration could impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or specific biological or electronic functions, opening up avenues for new advanced materials. researchgate.net

Advanced Academic Research on 1,3-Benzoxathiole, 2-methyl-2-phenyl-: A Field with Unexplored Potential

Initial comprehensive searches for advanced academic research applications focusing specifically on the chemical compound 1,3-Benzoxathiole, 2-methyl-2-phenyl- have revealed a significant gap in the current scientific literature. At present, there are no specific, detailed research findings available that correspond to the outlined areas of catalyst development, green chemistry methodologies, or its contributions to supramolecular chemistry and molecular recognition.

The broader class of 1,3-benzoxathioles and their derivatives have been the subject of various studies, primarily centered on their synthesis and biological activities. However, the unique substitution of a methyl and a phenyl group at the 2-position of the 1,3-benzoxathiole core, as in the specified compound, appears to be a largely uncharted area of chemical research.

Consequently, it is not possible to provide a detailed, data-rich article on the advanced academic research applications of "1,3-Benzoxathiole, 2-methyl-2-phenyl-" as per the requested structure. The absence of published research in these specific domains prevents a scientifically accurate and informative discussion on its role in catalyst development, its applications in green chemistry, or its potential in the fields of supramolecular chemistry and molecular recognition.

This lack of available information underscores a potential opportunity for new research endeavors. The unique structural features of 1,3-Benzoxathiole, 2-methyl-2-phenyl- could warrant investigation into its properties and potential applications in these advanced fields of chemical science. Future research could explore its synthesis and subsequent evaluation as a novel ligand in catalysis, a building block in the construction of complex supramolecular architectures, or as a participant in molecular recognition events.

Until such research is conducted and published, any discussion on these topics for this specific compound would be purely speculative and would not meet the standards of a scientifically rigorous and authoritative article.

Future Research Directions and Remaining Challenges for 2 Methyl 2 Phenyl 1,3 Benzoxathiole

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2,2-disubstituted-1,3-benzoxathioles, including 2-methyl-2-phenyl-1,3-benzoxathiole, often relies on classical condensation reactions. However, these methods can be hampered by drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. A primary future objective is the development of more efficient and environmentally benign synthetic strategies.

Key areas for advancement include:

Catalytic Approaches: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions and improved yields. For instance, the development of catalysts that can facilitate the direct condensation of 2-mercaptophenol (B73258) with acetophenone (B1666503) under neutral or near-neutral conditions would represent a significant step forward.

Green Chemistry Principles: The application of green chemistry principles is paramount. This includes the use of greener solvents (e.g., water, supercritical fluids), solvent-free reaction conditions, and the development of one-pot, multi-component reactions to minimize waste and energy consumption. nih.gov Microwave-assisted and ultrasound-promoted syntheses are promising avenues that warrant further investigation for this class of compounds. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for 2-methyl-2-phenyl-1,3-benzoxathiole could enable more efficient and reproducible production.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Novel Catalysis | Milder conditions, higher yields, improved selectivity. | Catalyst design and cost, catalyst poisoning by sulfur compounds. |

| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants, potential for lower reaction rates. |

| Microwave/Ultrasound | Rapid reaction times, increased yields. | Scalability, precise temperature control. |

| Flow Chemistry | Enhanced safety and control, easy scalability. | Initial setup costs, potential for clogging with solid byproducts. |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms governing the formation of 2-methyl-2-phenyl-1,3-benzoxathiole is crucial for optimizing existing synthetic routes and designing new ones. The acid-catalyzed condensation of 2-mercaptophenol with a ketone, for instance, likely proceeds through a series of reactive intermediates, the nature of which can influence reaction outcomes and byproduct formation.

Future research should focus on:

Kinetic Studies: Detailed kinetic analyses can provide insights into the rate-determining steps of the reaction and the influence of various parameters such as catalyst concentration, temperature, and solvent polarity.

Spectroscopic Identification of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, could enable the direct observation and characterization of transient intermediates in the reaction pathway.

Isotopic Labeling Studies: Employing isotopically labeled reactants can help to elucidate the bond-forming and bond-breaking steps involved in the cyclization process.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like 2-methyl-2-phenyl-1,3-benzoxathiole, thereby guiding experimental efforts. mdpi.com

Future computational research should be directed towards:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level quantum chemical methods can be employed to calculate the geometric and electronic structures of the molecule, as well as its spectroscopic properties (e.g., NMR, IR spectra). researchgate.net These calculations can also be used to model reaction pathways and transition states, providing valuable mechanistic insights. mdpi.com

Molecular Docking and Dynamics: For potential biological applications, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of 2-methyl-2-phenyl-1,3-benzoxathiole with specific biological targets. nih.gov This can aid in the rational design of new derivatives with enhanced biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of 2,2-disubstituted-1,3-benzoxathiole derivatives with their observed biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.

| Computational Method | Application for 2-Methyl-2-phenyl-1,3-benzoxathiole | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics. | Optimized geometry, spectroscopic signatures, reaction mechanisms. researchgate.net |

| Molecular Docking | Prediction of binding to biological targets. | Binding affinity, interaction modes, potential biological activity. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. | Stability of ligand-protein complexes, dynamic behavior. |

| QSAR | Correlation of structure with activity. | Prediction of biological activity for new derivatives. |

Exploration of Novel Applications in Emerging Technologies and Interdisciplinary Fields

While the biological activities of some benzoxathiole derivatives have been explored, the potential applications of 2-methyl-2-phenyl-1,3-benzoxathiole remain largely uninvestigated. nih.gov Future research should aim to uncover the unique properties of this compound and its derivatives and explore their utility in a range of fields.

Potential areas of application include:

Medicinal Chemistry: The benzoxathiole scaffold is present in molecules with a variety of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The introduction of the methyl and phenyl groups at the 2-position could lead to novel pharmacological profiles. A systematic investigation of the biological activity of 2-methyl-2-phenyl-1,3-benzoxathiole and its derivatives is warranted.

Materials Science: The rigid, heterocyclic structure of 2-methyl-2-phenyl-1,3-benzoxathiole suggests that it could serve as a building block for novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals.

Agrochemicals: The structural similarity of benzoxathioles to other sulfur-containing heterocycles used in agriculture suggests that 2-methyl-2-phenyl-1,3-benzoxathiole and its derivatives could exhibit interesting herbicidal, fungicidal, or insecticidal properties.

The exploration of these and other potential applications will require a multidisciplinary approach, combining the expertise of synthetic chemists, biologists, materials scientists, and computational chemists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,3-benzoxathiole derivatives, and how can structural analogs like 2-methyl-2-phenyl-1,3-benzoxathiole be optimized for purity?

- Methodological Answer : The synthesis of 1,3-benzoxathiole derivatives often involves cyclization reactions of ortho-substituted phenolic precursors with sulfur-containing reagents. For example, describes the synthesis of a structurally related compound, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone, via thiolation and coupling reactions. To optimize purity, column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol. Monitoring reaction progress via TLC (retention factor analysis, as in ) ensures minimal byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of 2-methyl-2-phenyl-1,3-benzoxathiole?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.5–2.5 ppm). The sulfur-oxygen ring system may deshield adjacent protons.

- IR : Look for characteristic S-O-C stretching (~1250 cm⁻¹) and C-S vibrations (~650 cm⁻¹).

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution mass spectrometry (HRMS). highlights the use of HRMS and X-ray crystallography (for single crystals) to resolve ambiguities in related benzoxazole derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic stability of 1,3-benzoxathiole derivatives under varying pH conditions?

- Methodological Answer : Hydrolysis mechanisms can be probed via kinetic studies and computational modeling. discusses the hydrolysis of benzamidomethyl derivatives, suggesting that electron-withdrawing groups (e.g., phenyl in 2-methyl-2-phenyl-1,3-benzoxathiole) stabilize the ring against nucleophilic attack. Conduct pH-dependent stability assays (e.g., HPLC monitoring at λ = 254 nm) and compare activation energies using DFT calculations (e.g., Gaussian software) to identify degradation pathways .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of 1,3-benzoxathiole derivatives?

- Methodological Answer : highlights the anti-leishmanial activity of tioxolone (a benzoxathiol derivative), attributed to apoptosis induction in parasites. To evaluate analogs like 2-methyl-2-phenyl-1,3-benzoxathiole:

- Perform in vitro assays (e.g., IC₅₀ determination against Leishmania promastigotes).

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cysteine proteases).

- Correlate electron-donating/withdrawing substituents (Hammett σ values) with bioactivity trends .

Q. How can contradictory analytical data (e.g., conflicting Rf values or spectral interpretations) be resolved in the characterization of 1,3-benzoxathiole derivatives?

- Methodological Answer : Contradictions may arise from impurities or isomerism. For example:

- TLC Discrepancies ( ): Re-run samples using alternative solvent systems (e.g., chloroform/methanol) and cross-validate with HPLC (C18 column, acetonitrile/water gradient).

- Spectral Overlaps : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. resolved ambiguities in benzoxazole analogs via single-crystal XRD .

Q. What computational methods are suitable for predicting the reactivity of 1,3-benzoxathiole derivatives in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-31G* level) to map electrostatic potential surfaces and identify reactive sites (e.g., sulfur or oxygen atoms).

- Fukui Indices : Calculate nucleophilic/electrophilic regions to predict regioselectivity in reactions like nitration or sulfonation.

- Compare results with experimental data from analogous compounds (e.g., ’s sulfanyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.